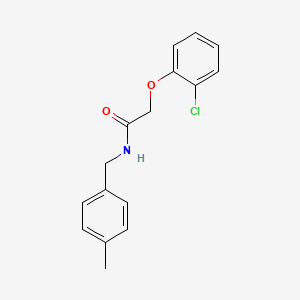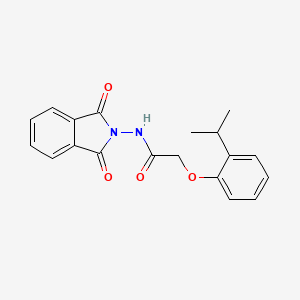![molecular formula C19H21NO3S B5812105 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide](/img/structure/B5812105.png)
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide, also known as DPEP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPEP belongs to the class of acrylamide compounds and is structurally similar to other compounds that have been studied for their biological activities.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been shown to interact with proteins that are involved in the formation of amyloid plaques, which are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to reduce the formation of amyloid plaques, which are characteristic of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield, making it suitable for use in scientific research. Furthermore, this compound has been shown to have a range of biological activities, making it a versatile compound for studying various diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its biological activities.
Orientations Futures
There are several future directions for studying 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide. One future direction is to further investigate its mechanism of action to better understand how it exerts its biological activities. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in humans. Furthermore, this compound could be studied in combination with other compounds to determine its potential synergistic effects. Overall, this compound has significant potential for therapeutic applications and warrants further investigation.
Méthodes De Synthèse
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 4-(ethylthio)phenylamine to form an intermediate compound. This intermediate compound is then reacted with acryloyl chloride to produce the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-ethylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-4-24-16-9-7-15(8-10-16)20-19(21)12-6-14-5-11-17(22-2)18(13-14)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMYSTBMTNOVIV-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5812024.png)


![isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5812057.png)
![N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5812071.png)


![3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5812094.png)
![ethyl 2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5812098.png)
![N-[2-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5812106.png)


![1-(1,2-dihydro-5-acenaphthylenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5812118.png)
